4-[Chloro(difluoro)methoxy]-2,3-difluoro-benzonitrile
Description
Properties
IUPAC Name |
4-[chloro(difluoro)methoxy]-2,3-difluorobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2ClF4NO/c9-8(12,13)15-5-2-1-4(3-14)6(10)7(5)11/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXEHRHDTVKLLPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C#N)F)F)OC(F)(F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2ClF4NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The preparation of this compound typically starts from halogenated benzonitrile precursors, such as 3,4-dichlorobenzonitrile or related derivatives. The key transformations involve:
- Nucleophilic fluorination to replace chlorine atoms with fluorine.
- Nucleophilic substitution of chlorine by difluoromethoxy groups .
- Control of regioselectivity to obtain the desired substitution pattern on the aromatic ring.
These steps require careful choice of reagents, solvents, catalysts, and reaction conditions to achieve high yield and purity.
Fluorination of 3,4-Dichlorobenzonitrile to 3,4-Difluorobenzonitrile
This is a crucial step as it installs fluorine atoms at positions 3 and 4 of the benzonitrile ring, which are essential for the target compound.
- React 3,4-dichlorobenzonitrile with anhydrous potassium fluoride as the fluorinating agent.
- Use a polar aprotic solvent such as 1,3-dimethyl-2-imidazolidinone (DMI) , sulfolane , or N-methylpyrrolidone .
- Employ a catalyst such as bis-(N,N'-1,3-dimethyl-2-imidazolinyl) ammonium chloride salt .
- Conduct the reaction under nitrogen atmosphere at elevated temperatures (190–230 °C).
- Use a dehydration solvent (e.g., toluene) to remove water formed during the reaction by azeotropic distillation.
Key Reaction Conditions and Outcomes:
| Parameter | Range/Value | Notes |
|---|---|---|
| Fluorinating agent | Anhydrous potassium fluoride | Molar ratio to substrate: 2.2–4.0 |
| Solvent | 1,3-Dimethyl-2-imidazolidinone | Preferred for high polarity and stability |
| Catalyst | Bis-(N,N'-1,3-dimethyl-2-imidazolinyl) ammonium chloride salt | 5–10 mol% relative to substrate |
| Temperature | 190–230 °C | Optimal around 200–215 °C |
| Reaction time | 4–20 hours | Industrial processes vary from 4 to 20 hours |
| Yield | ~89–90% | High yield with proper control |
| Product purity after distillation | >99% | Achieved by secondary rectification |
- Initial reflux with potassium fluoride and dehydration solvent removes water to drive fluorination forward.
- After water removal, 3,4-dichlorobenzonitrile and catalyst are added.
- Reaction proceeds with distillation of product to shift equilibrium.
- Potassium chloride byproduct can be recovered and purified for reuse.
- The mother liquor containing catalyst is recycled, improving cost-efficiency and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-[Chloro(difluoro)methoxy]-2,3-difluoro-benzonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroquinones.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of quinones.
Reduction: Formation of hydroquinones.
Coupling Reactions: Formation of biaryl compounds.
Scientific Research Applications
4-[Chloro(difluoro)methoxy]-2,3-difluoro-benzonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-[Chloro(difluoro)methoxy]-2,3-difluoro-benzonitrile involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its lipophilicity and metabolic stability, allowing it to interact with biological membranes and enzymes. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares 4-[Chloro(difluoro)methoxy]-2,3-difluoro-benzonitrile with structurally related benzonitrile derivatives:
Key Observations:
Fluorine atoms at C2/C3 further polarize the aromatic ring, influencing regioselectivity in subsequent reactions.
Steric Considerations :
- The bulkier -OCF₂Cl group (vs. -OCH₃ or -OCH₂CH₃) may hinder access to the nitrile group in catalytic processes, impacting reaction yields .
Physicochemical Properties (Inferred from Analogs)
Notes:
- The target compound’s higher molecular weight and polar substituents likely reduce volatility compared to analogs with simpler alkoxy groups.
- Solubility in DMSO (used in synthesis of 2-chloro-4-fluoro-3-methylbenzonitrile ) suggests compatibility with common organic reaction conditions.
Biological Activity
4-[Chloro(difluoro)methoxy]-2,3-difluoro-benzonitrile, with the molecular formula C8H3ClF4NO, is a fluorinated aromatic compound that has gained attention in medicinal chemistry due to its potential biological activities. The unique structure of this compound, characterized by multiple fluorine atoms and a chloro group, suggests significant interactions with biological systems, making it a candidate for drug discovery and development.
The compound features:
- Fluorinated Aromatic Structure : The presence of fluorine increases lipophilicity and metabolic stability.
- Functional Groups : A chloro group and a nitrile group contribute to its reactivity and interaction with biological targets.
The biological activity of this compound is hypothesized to involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes or receptors due to its structural characteristics.
- Membrane Interaction : Enhanced lipophilicity allows for better penetration into cellular membranes, facilitating interaction with intracellular targets.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
Anticancer Activity
Studies have shown that compounds with similar structures can exhibit cytotoxic effects against different cancer cell lines. For instance:
- Cytotoxicity Studies : The compound is being evaluated for its ability to induce apoptosis in cancer cells, particularly in breast cancer (MCF-7) and leukemia cell lines.
- IC50 Values : Preliminary data suggest IC50 values in the micromolar range against specific cancer types, indicating potential therapeutic efficacy.
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | MCF-7 | TBD | Ongoing Studies |
| Similar Compounds | U-937 | 0.12 - 2.78 |
Anti-inflammatory Activity
The compound's potential anti-inflammatory properties are under investigation:
- Mechanistic Studies : Research is focusing on the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways.
Case Studies
-
Study on Apoptosis Induction :
- A recent study explored the apoptotic effects of fluorinated compounds similar to this compound on MCF-7 cells.
- Results indicated significant induction of apoptosis in a dose-dependent manner.
-
In Vivo Efficacy :
- Animal models are being utilized to assess the therapeutic potential of the compound in reducing tumor growth and assessing side effects.
Safety and Toxicology
Preliminary safety assessments indicate that while the compound shows promise for therapeutic applications, it also requires careful evaluation regarding toxicity:
- Material Safety Data : Similar compounds have been noted for potential irritations upon contact or inhalation, necessitating appropriate handling precautions.
Q & A
Q. What synthetic strategies are optimal for preparing 4-[Chloro(difluoro)methoxy]-2,3-difluoro-benzonitrile, and how do substituent positions influence reaction pathways?
- Methodological Answer : The synthesis typically involves sequential halogenation and functional group introduction. For example, chlorination and fluorination can be achieved via nucleophilic aromatic substitution (SNAr) using reagents like potassium fluoride (KF) or sodium hydroxide (NaOH) under controlled conditions . Substituent positions (e.g., chloro at position 4, difluoromethoxy at position 2) dictate reactivity due to electronic effects. A meta-directing nitrile group (-C≡N) at position 1 further directs substitution patterns. Key steps include:
- Fluorination : Use of fluorinating agents (e.g., Selectfluor®) in aprotic solvents.
- Chlorination : Chlorine gas or sulfuryl chloride (SO₂Cl₂) under anhydrous conditions.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- NMR : ¹⁹F NMR is critical for resolving fluorine environments (e.g., CF₂ vs. CF₃ groups). Chemical shifts for aromatic fluorines typically range δ -110 to -140 ppm .
- IR : The nitrile group shows a strong absorption band near 2240 cm⁻¹.
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ at m/z 265.96) and fragmentation patterns. NIST databases provide reference spectra for cross-validation .
- X-ray Crystallography : Resolves stereoelectronic effects of substituents on crystal packing .
Advanced Research Questions
Q. How do electron-withdrawing substituents (e.g., -C≡N, -CF₂O) affect reactivity in cross-coupling reactions?
- Methodological Answer : The nitrile and difluoromethoxy groups reduce electron density in the aromatic ring, facilitating oxidative addition in palladium-catalyzed reactions (e.g., Suzuki-Miyaura). However, steric hindrance from adjacent substituents (e.g., 2,3-difluoro) may limit coupling efficiency. Optimize using:
Q. What mechanistic insights explain the compound’s stability under hydrolytic or metabolic conditions?
- Methodological Answer : The difluoromethoxy group (-OCF₂Cl) resists hydrolysis due to strong C-F bonds and steric protection. Metabolic studies (e.g., liver microsome assays) reveal slow oxidation of the nitrile group to carboxylic acid. Computational modeling (DFT) predicts activation energies for bond cleavage pathways. Key parameters:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
